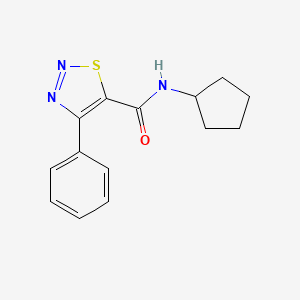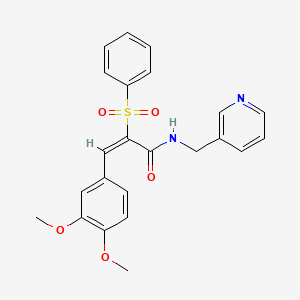![molecular formula C20H22N4O6S B12178412 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12178412.png)
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxadiazole moiety, a piperazine ring, and a dimethoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
The synthesis of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the benzoxadiazole moiety, followed by the introduction of the piperazine ring and the dimethoxyphenyl group. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale production.
化学反応の分析
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
科学的研究の応用
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a component in chemical manufacturing processes.
作用機序
The mechanism of action of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The benzoxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring and dimethoxyphenyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
類似化合物との比較
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone can be compared with other similar compounds, such as:
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbut-2-en-1-one: This compound has a similar structure but differs in the substituents attached to the piperazine ring.
4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-1-piperazinylmethanone: This compound features a benzodioxin moiety instead of the dimethoxyphenyl group. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
特性
分子式 |
C20H22N4O6S |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C20H22N4O6S/c1-28-16-7-6-14(12-17(16)29-2)13-19(25)23-8-10-24(11-9-23)31(26,27)18-5-3-4-15-20(18)22-30-21-15/h3-7,12H,8-11,13H2,1-2H3 |
InChIキー |
JRMVSIOPKMODAU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[4-(Cyclohexylcarbonyl)piperazin-1-yl]carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B12178329.png)


![1-methyl-3-phenyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B12178342.png)
![1-(4-methylpiperazin-1-yl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butane-1,4-dione](/img/structure/B12178345.png)

![2-{ethyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}-N-(2lambda4,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B12178366.png)
![(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(4-phenylpiperidin-1-yl)methanone](/img/structure/B12178371.png)


![[(5Z)-4-oxo-5-{[5-(4-sulfamoylphenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12178396.png)
![1-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one](/img/structure/B12178400.png)
![N-cyclopentyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide](/img/structure/B12178415.png)
![ethyl (2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12178417.png)
